molecular formula C20H29N3O3S B400674 2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 329062-31-9

2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B400674
CAS No.: 329062-31-9
M. Wt: 391.5g/mol
InChI Key: PPPIDSOAGZILLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure. This compound features a pyrimidine ring substituted with various functional groups, including an ethoxyethyl group, a diethylamino group, and a sulfanylidene group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxyethyl, diethylamino, and sulfanylidene groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Ethoxyethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound also contains a pyridine ring and diethylamino groups, but differs in its overall structure and properties.

    2-ethoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound is similar but lacks the sulfanylidene group, leading to different chemical and physical properties

Properties

CAS No.

329062-31-9

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5g/mol

IUPAC Name

2-ethoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H29N3O3S/c1-5-23(6-2)16-10-8-15(9-11-16)18-17(14(4)21-20(27)22-18)19(24)26-13-12-25-7-3/h8-11,18H,5-7,12-13H2,1-4H3,(H2,21,22,27)

InChI Key

PPPIDSOAGZILLD-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOCC

Origin of Product

United States

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